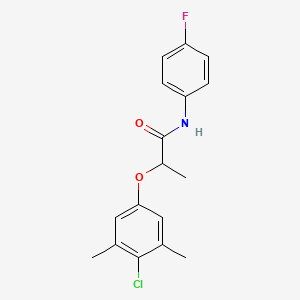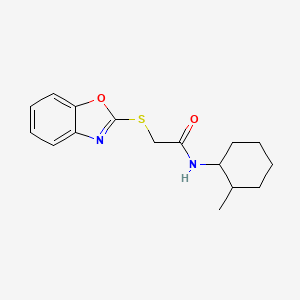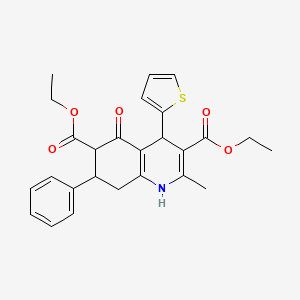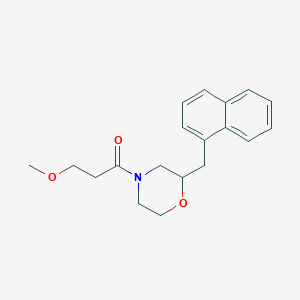
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorophenyl)propanamide
Descripción general
Descripción
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C17H17ClFNO2 and its molecular weight is 321.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.0931846 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Impact and Toxicity
Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a compound with structural similarities, highlights the global trends in studying the toxicity of such herbicides. Studies have shown that 2,4-D is widely used in agriculture and urban settings, potentially reaching natural environments and posing risks to non-target species. The United States leads in publications, focusing on occupational risks, neurotoxicity, resistance to herbicides, and the impact on aquatic species. This emphasizes the need for future research to focus on molecular biology, especially gene expression and the assessment of exposure in human or other vertebrate bioindicators (Zuanazzi, Ghisi, & Oliveira, 2020).
Neurotoxicity and Imaging
Amyloid imaging in Alzheimer's disease is a critical area where compounds with fluorophenyl groups, similar to the one , play a significant role. Radioligands developed for PET imaging have advanced the understanding of amyloid deposits in the brain, aiding in the early detection and evaluation of new therapies for Alzheimer's disease (Nordberg, 2008).
Pharmacology and Drug Interactions
Flucytosine, a synthetic antimycotic compound, highlights the pharmacological significance of structurally related compounds. Flucytosine is converted into 5-fluorouracil within fungal cells, inhibiting RNA and DNA synthesis. This underscores the importance of understanding the metabolic pathways and potential toxicities associated with such compounds, as well as the need for close monitoring to avoid severe side effects (Vermes, Guchelaar, & Dankert, 2000).
Endocrine Disruption
The endocrine-disrupting potential of Bisphenol A (BPA) and similar compounds has been extensively studied, providing a framework for assessing the impact of related chemicals. Such compounds can interfere with multiple cellular pathways, including sex hormone receptors, aromatase activity, and the aryl hydrocarbon receptor (AhR), posing risks to human health and the environment (Bonefeld‐Jørgensen, Long, Hofmeister, & Vinggaard, 2007).
Environmental Persistence and Bioaccumulation
The persistence and bioaccumulation of chlorophenols in the environment underscore the significance of studying the degradation and environmental fate of such compounds. Understanding how these chemicals interact with soil, water, and biological systems is crucial for assessing their long-term impact on ecosystems and human health (Peng et al., 2016).
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2/c1-10-8-15(9-11(2)16(10)18)22-12(3)17(21)20-14-6-4-13(19)5-7-14/h4-9,12H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOERRGZXHUIVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(cyclopropylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B4054542.png)

![5-[4-(benzylsulfonyl)-1-piperazinyl]-N-[2-(4-morpholinyl)ethyl]-2-nitroaniline](/img/structure/B4054560.png)
![ethyl 4-[2-[(3-nitrobenzyl)thio]-4-oxo-3(4H)-quinazolinyl]-1-piperidinecarboxylate](/img/structure/B4054574.png)

![(1R*,2S*)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-propylcyclopropanecarboxamide](/img/structure/B4054585.png)
![Ethyl 1-[1-(4-nitrobenzoyl)piperidine-4-carbonyl]piperidine-4-carboxylate](/img/structure/B4054590.png)

![(6E)-5-imino-6-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4054613.png)
![3-[(4-Phenylquinolin-8-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4054619.png)
![1-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4054626.png)
![1-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4054633.png)
![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B4054638.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol; oxalic acid](/img/structure/B4054641.png)
